molecular formula C18H16Cl4N2O2 B10929730 N,N'-butane-1,4-diylbis(2,4-dichlorobenzamide)

N,N'-butane-1,4-diylbis(2,4-dichlorobenzamide)

Cat. No.: B10929730
M. Wt: 434.1 g/mol
InChI Key: ZYZNSDDSSCPPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-N~1~-{4-[(2,4-DICHLOROBENZOYL)AMINO]BUTYL}BENZAMIDE is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N~1~-{4-[(2,4-DICHLOROBENZOYL)AMINO]BUTYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Chlorination: Introduction of chlorine atoms to the benzene ring.

    Amidation: Formation of the amide bond by reacting the chlorinated benzene with an amine.

    Coupling Reaction: Linking the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They involve:

    Batch Processing: Conducting the reactions in large reactors.

    Continuous Flow Processing: Using continuous flow reactors to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N~1~-{4-[(2,4-DICHLOROBENZOYL)AMINO]BUTYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction may produce amines.

Scientific Research Applications

2,4-DICHLORO-N~1~-{4-[(2,4-DICHLOROBENZOYL)AMINO]BUTYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N~1~-{4-[(2,4-DICHLOROBENZOYL)AMINO]BUTYL}BENZAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DICHLORO-N-(2-((2,4-DICHLOROBENZOYL)AMINO)PHENYL)BENZAMIDE
  • 2,4-DICHLORO-N-(2-((2,4-DICHLOROBENZOYL)AMINO)-4-NITROPHENYL)BENZAMIDE
  • 2,4-DICHLORO-N-{2-[(2,4-DICHLOROBENZOYL)AMINO]VINYL}BENZAMIDE

Uniqueness

2,4-DICHLORO-N~1~-{4-[(2,4-DICHLOROBENZOYL)AMINO]BUTYL}BENZAMIDE is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H16Cl4N2O2

Molecular Weight

434.1 g/mol

IUPAC Name

2,4-dichloro-N-[4-[(2,4-dichlorobenzoyl)amino]butyl]benzamide

InChI

InChI=1S/C18H16Cl4N2O2/c19-11-3-5-13(15(21)9-11)17(25)23-7-1-2-8-24-18(26)14-6-4-12(20)10-16(14)22/h3-6,9-10H,1-2,7-8H2,(H,23,25)(H,24,26)

InChI Key

ZYZNSDDSSCPPAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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